1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- is a complex organic compound with a unique structure that includes an indene backbone and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols in ethanol under reflux conditions . This reaction proceeds through nucleophilic substitution followed by ring opening and intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for high-performance lubricants.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 1-ethylidene-: Similar indene backbone but lacks the morpholine moiety.
1H-Inden-1-one, 2,3-dihydro-: Contains a similar indene structure but differs in functional groups.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]- is unique due to its combination of an indene backbone with a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(19-7-4-8-20-9-11-23-12-10-20)16-17(21)14-5-2-3-6-15(14)18(16)22/h2-3,5-6,21H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXTTMXGDPNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149368 |
Source
|
Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362593-34-8 |
Source
|
Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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